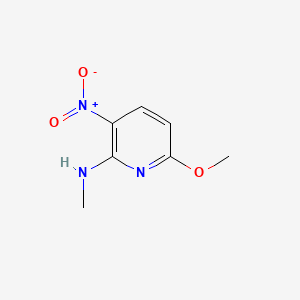

6-Methoxy-N-methyl-3-nitropyridin-2-amine

Descripción

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.16 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 94166-58-2 |

Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this compound remains unpublished, analogous nitro-substituted pyridines exhibit planar aromatic rings with slight distortions due to steric and electronic effects. Key conformational insights include:

- Nitro Group Orientation : The nitro group at position 3 adopts a coplanar arrangement with the pyridine ring to maximize resonance stabilization, reducing steric clashes with adjacent substituents.

- Methoxy Group Geometry : The methoxy group at position 6 rotates freely, with minimal steric hindrance from the methylamine group at position 2.

- Hydrogen Bonding : The methylamine group may participate in intramolecular hydrogen bonding with the nitro group’s oxygen atoms, stabilizing specific conformers.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 ppm (1H, d, J = 8.9 Hz) : Proton at position 4, deshielded by the nitro group.

- δ 7.05 ppm (1H, d, J = 8.9 Hz) : Proton at position 5, adjacent to the methoxy group.

- δ 3.89 ppm (3H, s) : Methoxy (-OCH₃) protons.

- δ 2.97 ppm (3H, s) : N-methyl (-NHCH₃) protons.

¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Absorption Characteristics

Key IR absorptions (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV):

Table 2: Mass Spectral Fragmentation Pathways

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 183 | [M]⁺ | Molecular ion |

| 138 | [M – NO₂]⁺ | Nitro group elimination |

| 153 | [M – OCH₃]⁺ | Methoxy group elimination |

| 122 | [M – OCH₃ – CH₃NH]⁺ | Sequential loss |

Propiedades

IUPAC Name |

6-methoxy-N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-7-5(10(11)12)3-4-6(9-7)13-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFNGZVULJTWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240913 | |

| Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94166-58-2 | |

| Record name | 6-Methoxy-N-methyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94166-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N-methyl-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

-

- 2,6-Dichloropyridine is slowly added to concentrated sulfuric acid at 20–25 °C.

- Concentrated nitric acid (98%) is added slowly, maintaining the temperature below 50 °C.

- The mixture is heated to 100–105 °C for 5 hours.

- After reaction completion (monitored by TLC), the mixture is cooled to 50 °C and poured into ice water.

- The precipitate (2,6-dichloro-3-nitropyridine) is filtered, washed, and dried.

-

- Yield: Approximately 75.4%

- Purity: 99.5% by GC

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration of 2,6-dichloropyridine | H2SO4, HNO3, 100–105 °C, 5 h | 75.38 | 99.5 | Temperature control critical |

Ammonolysis to 2-Amino-6-chloro-3-nitropyridine

-

- 2,6-Dichloro-3-nitropyridine is dissolved in methanol.

- 25% aqueous ammonia is added at room temperature.

- The mixture is heated to 35–40 °C for 2 hours.

- Reaction progress is monitored by TLC.

- After completion, the mixture is cooled, and the product is filtered and washed with methanol.

-

- Yield: Approximately 56.5%

- Purity: 99.3% by HPLC

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Ammonolysis of 2,6-dichloro-3-nitropyridine | MeOH, aqueous NH3, 35–40 °C, 2 h | 56.45 | 99.3 | TLC monitoring essential |

Methoxylation to 2-Amino-6-methoxy-3-nitropyridine

-

- Sodium methoxide is prepared by dissolving in methanol and cooling to 15 °C.

- 2-Amino-6-chloro-3-nitropyridine is added slowly while maintaining 15 °C.

- The reaction mixture is heated to 25–30 °C and stirred for 4–5 hours.

- Completion is monitored by TLC.

- The mixture is poured into water to precipitate the product.

- The solid is filtered, washed, and dried.

-

- Yield: Approximately 86.5%

- Purity: 99.0% by HPLC

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Methoxylation of 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, MeOH, 15–30 °C, 4–5 h | 86.5 | 99.0 | Temperature control critical |

N-Methylation to 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Although direct literature references specifically for N-methylation of 2-amino-6-methoxy-3-nitropyridine to this compound are limited in the provided sources, common synthetic practice involves:

- Reacting 2-amino-6-methoxy-3-nitropyridine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) can be employed.

-

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Base: Potassium carbonate or triethylamine.

- Temperature: Room temperature to mild heating (25–60 °C).

- Reaction time: Several hours to overnight.

Summary Table of Preparation Steps for this compound

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-N-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Major Products Formed

Reduction: The major product formed from the reduction of the nitro group is 6-Methoxy-N-methyl-3-aminopyridin-2-amine.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Aplicaciones Científicas De Investigación

6-Methoxy-N-methyl-3-nitropyridin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methylamine groups can also influence the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties

Research Findings and Functional Differences

6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine (CAS 1379618-51-5) exhibits dual aromatic systems, enabling cross-coupling reactions for heterocyclic expansion .

Electronic and Steric Effects :

- The absence of a methoxy group in N-Methyl-6-nitropyridin-3-amine (CAS 69825-83-8) reduces electron donation to the pyridine ring, increasing nitro group reactivity .

- Chloro-substituted analogues (e.g., 4-Chloro-2-methoxy-3-nitropyridine) show higher electrophilicity at the nitro position, favoring nucleophilic aromatic substitution .

Crystallographic Insights :

- This compound adopts a planar conformation, while bulkier derivatives like N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine exhibit distorted geometries due to steric clashes .

Actividad Biológica

6-Methoxy-N-methyl-3-nitropyridin-2-amine is an organic compound notable for its diverse biological activities, particularly in pharmacological applications. Its structure includes a pyridine ring substituted with a methoxy group and a nitro group, contributing to its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, biochemical interactions, and relevant case studies.

- Chemical Formula : C₆H₈N₄O₃

- Molecular Weight : 169.14 g/mol

- CAS Number : 73896-36-3

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, which is critical for oral bioavailability. Notably, it is not a substrate for P-glycoprotein (P-gp), suggesting that it can be effectively distributed throughout the body without significant efflux. Additionally, it does not inhibit major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions. However, detailed information on its excretion remains limited.

Enzyme Interactions

This compound has shown the ability to interact with various enzymes involved in oxidative stress responses and metabolic pathways. It acts as a substrate for certain reductases, leading to the formation of reactive intermediates that can further engage with cellular components. This interaction is crucial for modulating cellular responses to stress and metabolic changes.

Cellular Effects

The compound influences several cell types and processes:

- Cell Signaling : It modulates key signaling pathways that regulate gene expression related to stress responses.

- Gene Expression : Changes in transcription factor activity have been observed, affecting the expression profiles of genes involved in cellular metabolism and stress response.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties similar to other compounds in its class. Derivatives synthesized from this compound have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

Cancer Research Applications

The derivatives of this compound have been explored for their roles in cancer treatment. They influence pathways crucial for the survival and proliferation of cancerous cells, making them viable candidates for further investigation in oncology.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics.

-

Cancer Cell Line Studies :

- In vitro studies using cancer cell lines showed that compounds derived from this compound could inhibit cell proliferation by inducing apoptosis.

- Specific pathways modulated included those involving apoptosis-related proteins such as caspases and Bcl-2 family members.

Summary of Findings

The biological activity of this compound is characterized by its potential as an antimicrobial agent and its applications in cancer research. Its ability to interact with various enzymes and cellular pathways underscores its significance in pharmacological contexts.

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Effective against various pathogens |

| Cancer Cell Proliferation | Induces apoptosis in cancer cell lines |

| Enzyme Interaction | Modulates oxidative stress response enzymes |

| Gene Expression Modulation | Influences transcription factors related to stress responses |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-N-methyl-3-nitropyridin-2-amine?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, often starting with halogenated pyridine precursors. For example, a nitro group can be introduced via nitration of a methoxy-substituted pyridine intermediate under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO). Optimization of stoichiometry and reaction time is critical to avoid over-nitration or side reactions .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and intermolecular interactions. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or acetonitrile. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The resulting structure reveals key features such as planarity of the pyridine ring, nitro group orientation, and hydrogen-bonding networks (e.g., N–H···O interactions between amine and nitro groups), which are validated against computational models (DFT) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective nitration in the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Computational tools (e.g., Fukui function analysis) predict reactive sites, while experimental optimization involves varying nitrating agents (e.g., acetyl nitrate vs. mixed acid) and reaction temperatures. For instance, acetyl nitrate in acetic anhydride at 20°C favors nitration at the 3-position due to electron-donating methoxy group activation. Monitoring via HPLC or LC-MS ensures minimal byproduct formation. Post-reaction purification by column chromatography (silica gel, hexane/EtOAc gradient) isolates the desired isomer .

Q. What role do substituents (methoxy, nitro, methylamine) play in modulating biological activity?

- Methodological Answer : The methoxy group enhances solubility and influences π-π stacking with aromatic residues in target proteins. The nitro group acts as a hydrogen-bond acceptor, critical for binding to enzymes like kinases or oxidoreductases. Methylamine substituents reduce steric hindrance compared to bulkier groups, improving ligand-receptor compatibility. Comparative studies using analogues (e.g., chloro or trifluoromethyl substitutions) reveal that nitro derivatives exhibit higher inhibitory potency in enzyme assays (IC₅₀ values < 10 µM), validated via molecular docking and SPR (surface plasmon resonance) .

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate stability in nitration or methylation steps. Machine learning algorithms trained on reaction databases predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvent systems. For example, ICReDD’s reaction path search methods integrate ab initio calculations with experimental feedback to identify energy-efficient pathways, reducing trial-and-error cycles. MD (molecular dynamics) simulations further elucidate solvent effects on reaction kinetics .

Data Contradiction Analysis

- Issue : Conflicting reports on the electrophilicity of nitro vs. chloro substituents in analogous pyridines.

- Resolution : Nitro groups increase electrophilicity at the 2- and 4-positions due to resonance withdrawal, whereas chloro substituents exert inductive effects. Experimental validation via Hammett σ constants and ¹H NMR chemical shift analysis (e.g., deshielding of adjacent protons in nitro derivatives) clarifies these differences. Electrochemical studies (cyclic voltammetry) further differentiate redox behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.